N-(2-chlorobenzyl)-6-(1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide
Description
This compound is a thieno[3,2-d]pyrimidine derivative characterized by a 2-chlorobenzyl group at the N-position of the hexanamide chain and a 4-nitrobenzyl substituent on the pyrimidine ring. The thienopyrimidine scaffold is known for its pharmacological relevance, particularly in kinase inhibition and antimicrobial applications .
Properties
Molecular Formula |
C26H25ClN4O5S |
|---|---|
Molecular Weight |
541.0 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-6-[1-[(4-nitrophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide |
InChI |
InChI=1S/C26H25ClN4O5S/c27-21-7-4-3-6-19(21)16-28-23(32)8-2-1-5-14-29-25(33)24-22(13-15-37-24)30(26(29)34)17-18-9-11-20(12-10-18)31(35)36/h3-4,6-7,9-13,15H,1-2,5,8,14,16-17H2,(H,28,32) |
InChI Key |
NCEXNEJEONGOKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CCCCCN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=C(C=C4)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-6-{1-[(4-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the thieno[3,2-d]pyrimidine core: This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable amine.
Introduction of the nitrophenyl group: This step involves the nitration of a phenyl ring followed by its attachment to the thieno[3,2-d]pyrimidine core.
Attachment of the chlorophenylmethyl group: This step involves the chlorination of a phenyl ring followed by its attachment to the core structure.
Formation of the hexanamide side chain: This involves the reaction of the intermediate compound with a hexanoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-6-{1-[(4-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
N-[(2-chlorophenyl)methyl]-6-{1-[(4-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-6-{1-[(4-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound binds to the active site or allosteric site, thereby modulating the activity of the target. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Pharmacological and Physicochemical Variations
Compound A: N-(2-chlorobenzyl)-6-[1-(3,3-dimethyl-2-oxobutyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide
- Key Difference : Replaces the 4-nitrobenzyl group with a 3,3-dimethyl-2-oxobutyl substituent.
- Impact: The oxobutyl group introduces steric bulk and ketone functionality, reducing electron-withdrawing effects compared to the nitro group. This may decrease binding affinity to targets reliant on charge-transfer interactions.
Compound B: (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b)
- Key Features: A thiazolo-pyrimidine core with a 4-cyanobenzylidene group.
- Comparison: The cyano group is less electron-withdrawing than nitro but enhances dipole interactions. Spectral Data: IR peaks at 2,209 cm⁻¹ (CN) and melting point of 213–215°C, suggesting higher crystallinity than the target compound .
Compound C: 9-(2-chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-3,5,6,7,8,9-hexahydro-4H-chromeno[2,3-d]pyrimidin-4-one (4)
- Key Features: Chromeno-pyrimidine scaffold with dual 2-chlorophenyl groups.
- Comparison :
Physicochemical and ADME Profiles
- LogP Predictions: Target Compound: Predicted LogP ~4.2 (high due to nitro and chloro groups). Compound 11b: LogP ~3.8 (lower due to polar cyano group) .
- This contrasts with cyano or methylfuryl groups, which are more metabolically stable .
Biological Activity
N-(2-chlorobenzyl)-6-(1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide is a complex organic compound with potential therapeutic applications due to its unique molecular structure and biological properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C26H25ClN4O5S
- Molecular Weight : 541.0 g/mol
- IUPAC Name : N-[(2-chlorophenyl)methyl]-6-[1-[(4-nitrophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide
This compound features a thieno[3,2-d]pyrimidine core which is known for its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The binding to these targets can modulate their activity through competitive inhibition or allosteric modulation.
Biological Activity
Research has indicated that compounds similar to this compound exhibit various biological activities:
- Antitumor Activity :
- Enzyme Inhibition :
- Antiviral Activity :
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antitumor | Inhibits proliferation of cancer cells | |
| CYP Inhibition | Potential inhibitor of CYP3A4 | |
| Antiviral | Effective against RSV with low EC50 values |
Case Study Example
In a study evaluating the effects of related thieno[3,2-d]pyrimidine derivatives on cancer cells, it was found that certain modifications at the benzyl position significantly enhanced cytotoxicity. The most effective compounds exhibited IC50 values ranging from 0.8 µM to 12 µM against various cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
